molecular formula C10H7ClN2O2 B12318549 (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone CAS No. 68100-95-8

(5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone

Cat. No.: B12318549
CAS No.: 68100-95-8
M. Wt: 222.63 g/mol
InChI Key: WGHLBTGZLIHWGK-UHFFFAOYSA-N
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Description

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with hydrazine derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted pyrazoles .

Scientific Research Applications

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and chloro groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(5-BROMO-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a bromine atom instead of chlorine.

    4-(5-METHYL-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a methyl group instead of chlorine.

    4-(5-NITRO-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a nitro group instead of chlorine.

Uniqueness

4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE is unique due to the presence of the chloro group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial .

Properties

CAS No.

68100-95-8

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-2-9(14)8(3-7)10(15)6-4-12-13-5-6/h1-5,14H,(H,12,13)

InChI Key

WGHLBTGZLIHWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CNN=C2)O

Origin of Product

United States

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